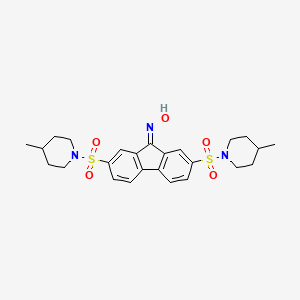

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime

Description

Properties

IUPAC Name |

N-[2,7-bis[(4-methylpiperidin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S2/c1-17-7-11-27(12-8-17)34(30,31)19-3-5-21-22-6-4-20(16-24(22)25(26-29)23(21)15-19)35(32,33)28-13-9-18(2)10-14-28/h3-6,15-18,29H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLUFGYBAPIWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime typically involves multiple steps. One common method starts with the preparation of 2,7-dibromo-9H-fluoren-9-one, which is then subjected to a series of substitution reactions to introduce the sulfonyl and piperidinyl groups. The final step involves the conversion of the ketone group to an oxime using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The ketone and oxime groups can be reduced to form alcohols or amines.

Substitution: The sulfonyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitroso compounds, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

Medicinal Chemistry

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime has been studied for its binding affinity to various receptors, particularly the GluR2 receptor. This receptor is part of the ionotropic glutamate receptor family, which is crucial for synaptic transmission in the central nervous system. The compound acts as an inhibitor of the GluR2 receptor, suggesting potential applications in neuropharmacology for conditions such as epilepsy and neurodegenerative diseases .

Case Studies

- Study on Binding Affinity : Preliminary studies have shown that this compound exhibits notable biological activities, including inhibition of ion channels associated with the GluR2 receptor . This positions it as a candidate for further drug development.

Organic Synthesis

The compound has demonstrated versatility in synthetic organic chemistry. It has been utilized in the synthesis of other complex organic molecules, such as 9,9-bis(4-hydroxyphenyl) fluorene. The synthesis process often employs bifunctional ionic liquids as catalysts, achieving high conversion rates and selectivity.

Synthesis Example

- Catalytic Reaction : The use of bifunctional ionic liquids containing sulfonic acid groups has led to nearly 100% conversion of 9-fluorenone to 9,9-bis(4-hydroxyphenyl) fluorene with a selectivity of 95.2%.

Biochemical Applications

In biochemistry, this compound has been explored for its role in protein interactions and antibody production. Its ability to bind specific proteins makes it a useful tool in cell biology and pharmacological research .

Interaction Studies

Understanding the pharmacodynamics of this compound is essential for optimizing its efficacy and safety profile in clinical applications. Initial findings suggest that it may interact with various cellular pathways, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their function. The sulfonyl and piperidinyl groups may also interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene: Lacks the oxime group, resulting in different chemical properties and reactivity.

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one: Similar structure but without the oxime group, affecting its biological activity.

Biological Activity

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime is a synthetic compound that belongs to the class of fluorene derivatives. Its unique structure, characterized by the presence of sulfonyl and oxime functional groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and its IUPAC name is 4-methyl-1-[[7-(4-methylpiperidin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperidine. The structural representation highlights the functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₂O₄S₂ |

| Molecular Weight | 384.54 g/mol |

| CAS Number | 327061-16-5 |

The mechanisms through which this compound exerts its biological effects are not extensively documented. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors due to its structural features. The sulfonyl groups can enhance binding affinity to biological targets, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Anticancer Activity

Recent studies have indicated that fluorene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines:

| Compound Tested | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,7-dichloro-9H-fluorene-based thiazolidinone | A549 (lung carcinoma) | 10.5 | |

| 2,7-dichloro-9H-fluorene-based azetidinone | MDA-MB-231 (breast carcinoma) | 8.0 |

These studies suggest that modifications in the fluorene core can lead to enhanced anticancer activity, which may also apply to this compound.

Antimicrobial Activity

The antimicrobial potential of fluorene derivatives has been explored in various studies. Although specific data for the oxime derivative is limited, related compounds have shown effectiveness against both bacterial and fungal strains:

| Compound Type | Target Organism | Activity |

|---|---|---|

| Fluorene derivatives | Staphylococcus aureus | Inhibitory |

| Fluorene derivatives | Escherichia coli | Moderate |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that certain fluorene derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

- Combination Therapy : Research has indicated that combining fluorene derivatives with established chemotherapeutics can enhance overall efficacy by overcoming drug resistance mechanisms in cancer cells.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorene derivatives have provided insights into how modifications can improve biological activity. For instance, the introduction of piperidine rings has been associated with increased potency against cancer cell lines.

Q & A

Q. What synthetic methodologies are effective for preparing 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime, and how can yield be optimized?

The compound can be synthesized via oximation of the parent ketone using hydroxylamine hydrochloride (NHOH·HCl) and oxalic acid, achieving yields up to 91% under mild conditions . For the sulfonylation and piperidine substitution steps, nucleophilic substitution reactions under anhydrous conditions with catalysts like triethylamine are recommended. Purification via column chromatography (silica gel, gradient elution) ensures high purity. Optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and reaction time to minimize side products.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Use a combination of H/C NMR to verify substituent integration and chemical shifts, particularly for the oxime (-NOH) and sulfonyl groups (SO) . High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX programs for refinement) resolves stereochemistry and crystal packing . FT-IR identifies functional groups (e.g., C=N stretch at ~1630 cm for oxime).

Q. What preliminary assays are recommended to evaluate its biological activity?

Screen for ferroptosis induction using GPX4 activity assays and CoQ10 depletion in HT-1080 or HeLa cell lines . Cytotoxicity can be assessed via MTT assays, while immunomodulatory effects (e.g., IFN-γ induction) are measured using ELISA or luciferase reporter systems . Compare results to known ferroptosis inducers like FIN56 to establish potency.

Advanced Research Questions

Q. How does the compound’s structure influence its efficacy as a ferroptosis inducer in neurodegenerative disease models?

The sulfonyl groups enhance membrane permeability, while the 4-methylpiperidinyl moieties modulate target engagement with GPX4 and CoQ10 . Computational docking (e.g., AutoDock Vina) predicts interactions with the GPX4 selenocysteine active site. In vivo models (e.g., Alzheimer’s transgenic mice) require dose optimization to balance efficacy and toxicity, with pharmacokinetic profiling (LC-MS/MS) to assess bioavailability.

Q. What strategies can resolve contradictions in enantioselective synthesis using this oxime?

Palladium-catalyzed Tsuji-Trost allylation with chiral ligands (e.g., (R)-BINAP) improves enantiomeric excess (up to 81%), but competing elimination pathways may reduce yields . Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies can mitigate reversibility. Monitor reaction progress via chiral HPLC and adjust solvent polarity (e.g., THF vs. DCM) to favor desired pathways.

Q. How do substituent modifications impact its photophysical properties for optoelectronic applications?

Sulfonyl groups increase electron-withdrawing capacity, red-shifting emission in TADF materials. Compare to fluorenone-acridine derivatives (e.g., 36DACRFT) where substituent position (2,7- vs. 3,6-) alters singlet-triplet energy gaps (ΔE) and external quantum efficiency (EQE) in OLEDs . Time-resolved photoluminescence (TRPL) and cyclic voltammetry quantify excited-state dynamics and charge-transfer efficiency.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Twinning and disorder in sulfonyl/piperidinyl groups complicate SHELXL refinement . Use TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves model accuracy. Hydrogen bonding networks (e.g., oxime O-H⋯N interactions) stabilize crystal packing and reduce thermal motion artifacts.

Methodological Considerations

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Design analogs with varying sulfonyl substituents (e.g., bulkier groups for steric effects) and piperidine ring modifications (e.g., N-alkylation). Evaluate SAR using in vitro ferroptosis assays, DFT calculations (e.g., Gibbs free energy of CoQ10 binding), and molecular dynamics simulations . Parallel artificial membrane permeability assays (PAMPA) correlate structural changes with bioavailability.

Q. What computational tools are suitable for predicting its environmental or toxicological profiles?

Use QSAR models (e.g., ECOSAR, TEST) to estimate ecotoxicity, though experimental validation is critical due to limited data . In vitro hepatotoxicity screening (e.g., HepG2 assays) and Ames tests for mutagenicity provide preliminary safety profiles. Metabolite identification via HRMS/MS guides hazard assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.